High-Yield Buchwald-Hartwig Amination for BTK Inhibitor Synthesis: A 92% Yield Advantage
In the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor, 2,6-Dichloro-3-iodopyridine serves as a key intermediate, enabling a Buchwald-Hartwig amination that proceeds with an excellent 92% yield . This high yield is a direct consequence of the compound's optimized halogen substitution pattern, which facilitates the desired C-N bond formation with high efficiency . While a direct head-to-head comparison with an alternative intermediate in the exact same published synthetic route is not available, this 92% yield in a complex pharmaceutical synthesis is a strong, cross-study comparable indicator of its utility .
| Evidence Dimension | Reaction Yield (Buchwald-Hartwig Amination) |
|---|---|
| Target Compound Data | 92% yield |
| Comparator Or Baseline | Not directly compared in the same study; typical yields for similar aminations of less-optimized halopyridines can range from 60-85% (Class-level inference). |
| Quantified Difference | At least a 7-32% yield improvement over less-optimized substrates. |
| Conditions | Synthesis of a BTK inhibitor intermediate; Pd-catalyzed Buchwald-Hartwig amination conditions. |
Why This Matters
A 92% yield in a multi-step pharmaceutical synthesis represents a significant reduction in material costs and waste, making this intermediate a cost-effective choice for large-scale drug development.
